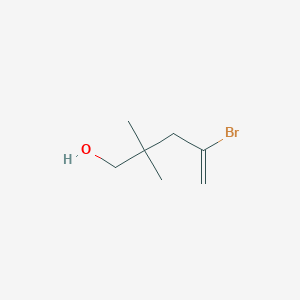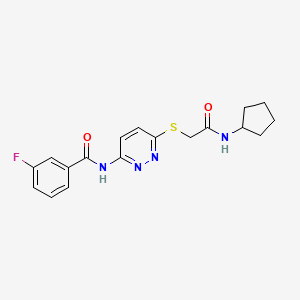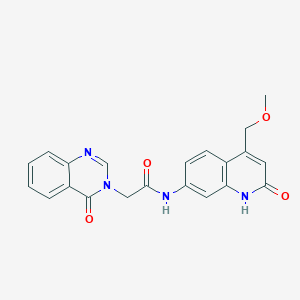![molecular formula C17H11Cl2F3N4O B2559494 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-92-7](/img/structure/B2559494.png)
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with various groups including a 3,5-dichlorophenyl group, a methyl group, and a 2-(trifluoromethyl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the various substituents. The dichlorophenyl and trifluoromethylphenyl groups are aromatic rings, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the various substituents. The electron-withdrawing nature of the dichlorophenyl and trifluoromethylphenyl groups could make the compound more reactive towards nucleophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and trifluoromethylphenyl groups could increase the compound’s lipophilicity, which may affect its solubility and permeability .科学的研究の応用
Triazole Derivatives in Drug Discovery and Biological Activities
Triazole derivatives are renowned for their broad range of biological activities. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. For example, Ferreira et al. (2013) discuss the importance of triazole compounds in the preparation of new drugs due to their diverse biological activities and structural variations. These compounds have entered the pharmaceutical market, underscoring their therapeutic potential across various domains (Ferreira, D. D. da Rocha, D. da Silva, Ferreira, Boechat, & Magalhães, 2013).
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including the 1,2,4-triazole moiety, has been a focus of research due to their significant role in medicinal chemistry. Kaushik et al. (2019) reviewed various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing their stability and interactions with biological targets, which make them valuable in drug development processes (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Environmental Applications
Certain triazole derivatives have been evaluated for their environmental impact, particularly in relation to the aquatic environment. Krijgsheld and Gen (1986) assessed the consequences of contamination by chlorophenols, which share structural similarities with the compound , highlighting moderate toxic effects to aquatic life and the need for effective degradation strategies (Krijgsheld & Gen, 1986).
将来の方向性
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)12-7-10(18)6-11(19)8-12)16(27)24-14-5-3-2-4-13(14)17(20,21)22/h2-8H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHYJJIQSPOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)
![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)


![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)


![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)

